molecular formula C6H4BrN3O B1656788 2H-Imidazo[4,5-c]pyridin-2-one, 4-bromo-1,3-dihydro- CAS No. 54221-74-8

2H-Imidazo[4,5-c]pyridin-2-one, 4-bromo-1,3-dihydro-

Cat. No.: B1656788
CAS No.: 54221-74-8
M. Wt: 214.02
InChI Key: QQLPMIJFVLAJMP-UHFFFAOYSA-N
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Description

2H-Imidazo[4,5-c]pyridin-2-one, 4-bromo-1,3-dihydro- is a heterocyclic compound that features an imidazo-pyridine core structure. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the bromine atom at the 4-position and the imidazo[4,5-c]pyridin-2-one framework contributes to its unique chemical properties and reactivity.

Biochemical Analysis

Biochemical Properties

The compound 4-bromo-3H-imidazo[4,5-c]pyridin-2-ol has been found to be a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK), a key enzyme involved in DNA repair . This interaction with DNA-PK suggests that the compound may play a significant role in biochemical reactions related to DNA repair and cell survival .

Cellular Effects

In cellular contexts, 4-bromo-3H-imidazo[4,5-c]pyridin-2-ol has been shown to selectively inhibit the growth of certain cancer cells when combined with radiation . This suggests that the compound may influence cell function by affecting cell signaling pathways related to cell growth and survival .

Molecular Mechanism

At the molecular level, 4-bromo-3H-imidazo[4,5-c]pyridin-2-ol acts as an inhibitor of DNA-PK, a key enzyme involved in the repair of DNA double-strand breaks . By inhibiting DNA-PK, the compound may disrupt the repair of DNA damage, thereby sensitizing cells to DNA-damaging treatments such as radiation .

Temporal Effects in Laboratory Settings

The effects of 4-bromo-3H-imidazo[4,5-c]pyridin-2-ol in laboratory settings have been observed over time. The compound has been shown to provide significant additional tumor cell killing in combination with radiation treatment

Dosage Effects in Animal Models

In animal models, the effects of 4-bromo-3H-imidazo[4,5-c]pyridin-2-ol have been observed to vary with dosage . At non-toxic doses, the compound has been shown to provide significant additional tumor cell killing in combination with radiation treatment

Metabolic Pathways

Given its role as a DNA-PK inhibitor, it is likely that the compound interacts with enzymes and cofactors involved in DNA repair .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Imidazo[4,5-c]pyridin-2-one, 4-bromo-1,3-dihydro- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine derivatives with bromoacetyl bromide, followed by cyclization in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2H-Imidazo[4,5-c]pyridin-2-one, 4-bromo-1,3-dihydro- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The imidazo-pyridine core can participate in redox reactions, leading to the formation of different oxidation states.

    Cyclization Reactions: The compound can undergo further cyclization to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products can include amines, ethers, or thioethers.

    Oxidation Products: Oxidized derivatives of the imidazo-pyridine core.

    Reduction Products: Reduced forms of the compound with altered oxidation states.

Scientific Research Applications

2H-Imidazo[4,5-c]pyridin-2-one, 4-bromo-1,3-dihydro- has a wide range of applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Its unique structure makes it useful in the development of novel materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    2H-Imidazo[4,5-b]pyridin-2-one: Similar core structure but different substitution pattern.

    4-Chloro-2H-Imidazo[4,5-c]pyridin-2-one: Chlorine atom instead of bromine.

    2H-Imidazo[4,5-c]pyridin-2-one, 1,3-dihydro-: Lacks the bromine substitution.

Uniqueness

The presence of the bromine atom at the 4-position in 2H-Imidazo[4,5-c]pyridin-2-one, 4-bromo-1,3-dihydro- imparts unique reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

4-bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3O/c7-5-4-3(1-2-8-5)9-6(11)10-4/h1-2H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQLPMIJFVLAJMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1NC(=O)N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401229356
Record name 4-Bromo-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401229356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54221-74-8
Record name 4-Bromo-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54221-74-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401229356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-1H,2H,3H-imidazo[4,5-c]pyridin-2-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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